Phleomycin E

Description

Properties

CAS No. |

11031-13-3 |

|---|---|

Molecular Formula |

C60H97N23O21S2 |

Molecular Weight |

1540.7 g/mol |

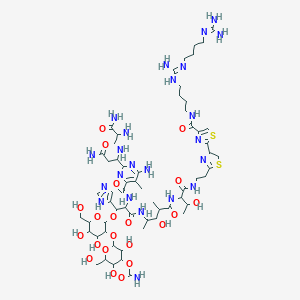

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C60H97N23O21S2/c1-23-36(80-49(83-47(23)63)28(15-34(62)87)75-16-27(61)48(64)93)53(97)82-38(44(29-17-69-22-76-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(68)99)41(90)33(19-85)100-56)54(98)77-25(3)39(88)24(2)50(94)81-37(26(4)86)52(96)71-14-9-35-78-31(21-105-35)55-79-30(20-106-55)51(95)70-10-5-7-12-73-59(67)74-13-8-6-11-72-58(65)66/h17,20,22,24-28,31-33,37-46,56-57,75,84-86,88-92H,5-16,18-19,21,61H2,1-4H3,(H2,62,87)(H2,64,93)(H2,68,99)(H,69,76)(H,70,95)(H,71,96)(H,77,98)(H,81,94)(H,82,97)(H2,63,80,83)(H4,65,66,72)(H3,67,73,74) |

InChI Key |

NVEXEWYGCXIGOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCN=C(N)N)N)O |

Synonyms |

phleomycin E |

Origin of Product |

United States |

An In-Depth Technical Guide on the Core Mechanism of Action of Phleomycin E on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin E, a glycopeptide antibiotic belonging to the bleomycin family, is a potent DNA-damaging agent with significant applications in molecular biology as a selection agent and in cancer research for its cytotoxic properties. Its mechanism of action, centered on the induction of DNA strand breaks, involves a complex interplay of metal ion chelation, generation of reactive oxygen species, and the triggering of cellular DNA damage response pathways. This technical guide provides a comprehensive overview of the core mechanism of Phleomycin E's action on DNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways. While much of the detailed mechanistic work has been conducted on the closely related bleomycin, this guide will focus on phleomycin-specific data where available and use bleomycin data as a well-established proxy where necessary, with appropriate caveats.

Molecular Mechanism of DNA Damage

The cytotoxic effects of Phleomycin E are primarily attributed to its ability to cause both single- and double-strand breaks in DNA. This process is not direct but is mediated by a series of events initiated by the binding of phleomycin to DNA.

DNA Binding and Intercalation

Phleomycin binds to DNA, with evidence suggesting a preference for GC- and GT-rich sequences. The binding is thought to involve the intercalation of its planar bithiazole ring between DNA base pairs. This initial binding is a prerequisite for the subsequent DNA cleavage.

Requirement for Metal Ions and Reducing Agents

The DNA-cleaving activity of phleomycin is dependent on the presence of a metal ion, typically iron (Fe(II)), and a reducing agent, such as dithiothreitol (DTT) or endogenous cellular thiols like glutathione. The phleomycin molecule chelates the metal ion, forming a metallo-phleomycin complex. In its commercially available form, phleomycin is often chelated with copper (Cu(II)), which renders it inactive. Intracellularly, the Cu(II) is reduced to Cu(I) and subsequently replaced by Fe(II).

Generation of Reactive Oxygen Species (ROS) and DNA Cleavage

The Fe(II)-phleomycin-DNA complex reacts with molecular oxygen to generate reactive oxygen species (ROS), including superoxide and hydroxyl radicals. These highly reactive species then attack the deoxyribose backbone of the DNA, leading to the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar. This initiates a cascade of reactions that results in the cleavage of the phosphodiester bond, causing a strand break. Phleomycin can induce both single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are considered the most cytotoxic lesion and are thought to arise from either a single phleomycin molecule causing two nearby SSBs or the concerted action of two phleomycin molecules.

Quantitative Data on Phleomycin-Induced DNA Damage

The following tables summarize the available quantitative data on the DNA-damaging effects of phleomycin and related compounds.

Table 1: Comparison of DNA Strand Break Induction by Phleomycin D1 and Bleomycin Analogs [1][2]

| Compound | Relative Single-Strand Break (SSB) Induction | Relative Double-Strand Break (DSB) Induction |

| Bleomycin B2 | High | High |

| Phleomycin D1 | Equivalent to Bleomycin B2 | ~1/8th of Bleomycin B2 |

This data suggests that while Phleomycin D1 is as effective as Bleomycin B2 at causing single-strand breaks, it is significantly less efficient at inducing double-strand breaks.[1][2]

Table 2: Cytotoxicity of Phleomycin in Various Cell Lines

| Cell Line | IC50 (µg/mL) | Notes |

| ACHN (parental) | 0.01 | Human renal cell carcinoma |

| ACHN (Bleomycin-resistant sub-clone 1) | 0.29 | Maintained in 0.1 µg/mL Bleomycin |

| ACHN (Bleomycin-resistant sub-clone 2) | 0.74 | Maintained in 0.25 µg/mL Bleomycin |

Note: The IC50 values for Phleomycin are not widely reported in a comparative manner across multiple cancer cell lines in a single study. The data above for Bleomycin in a renal cancer cell line and its resistant sub-clones demonstrates the dose-dependent cytotoxicity. It is important to note that Phleomycin has been reported to be substantially more effective than bleomycin in producing genetic changes at equivalent concentrations in yeast.[3][4]

Cellular Response to Phleomycin-Induced DNA Damage

The DNA strand breaks induced by Phleomycin E trigger a complex cellular response known as the DNA Damage Response (DDR). This signaling network aims to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to induce programmed cell death (apoptosis).

Cell Cycle Arrest

Upon sensing DNA damage, cells activate checkpoint kinases that halt the progression of the cell cycle, typically at the G2/M phase. This prevents the cell from entering mitosis with damaged chromosomes, which could lead to genomic instability.

Activation of DNA Damage Response Pathways

The primary sensors of DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Once activated, ATM and ATR phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk2 and Chk1, respectively. These kinases, in turn, phosphorylate and activate effector proteins like the tumor suppressor p53. Activated p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis.

DNA Repair

Cells employ two main pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The choice between these pathways is influenced by the phase of the cell cycle. HR is generally more accurate and is predominantly active in the S and G2 phases, using an undamaged sister chromatid as a template. NHEJ is active throughout the cell cycle and directly ligates the broken DNA ends, a process that can be error-prone. Studies have shown that bleomycin can suppress the expression of key HR proteins like Rad51.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of Phleomycin E on DNA.

In Vitro DNA Cleavage Assay Using Agarose Gel Electrophoresis

This assay is used to visualize and quantify the conversion of supercoiled plasmid DNA to relaxed circular (single-strand break) and linear (double-strand break) forms.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Phleomycin E

-

Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the desired concentration of Phleomycin E.

-

Initiate the reaction by adding Fe(II) and DTT to the desired final concentrations (e.g., 1 µM Fe(II) and 1 mM DTT).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.

-

Prepare a 1% agarose gel in TAE buffer containing ethidium bromide.

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage until the different DNA forms are well separated.

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the intensity of the supercoiled, relaxed, and linear DNA bands using densitometry software to determine the percentage of single- and double-strand breaks.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Phleomycin E.

Materials:

-

Cultured cells

-

Phleomycin E

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Phleomycin E for a specified duration (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.

DNase I Footprinting Assay

This technique can be adapted to identify the specific DNA sequences where Phleomycin E binds. Instead of a protein, the assay would map the sites protected from DNase I cleavage by the bound phleomycin.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

-

Phleomycin E

-

DNase I

-

DNase I reaction buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel

-

Autoradiography film or fluorescence imager

Procedure:

-

Prepare the end-labeled DNA probe.

-

Incubate the DNA probe with varying concentrations of Phleomycin E to allow binding. Include a control reaction with no phleomycin.

-

Add a carefully titrated amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.

-

Stop the digestion by adding the stop solution.

-

Purify the DNA fragments.

-

Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The binding site of Phleomycin E will appear as a "footprint," a region where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Phleomycin E's mechanism of action.

Conclusion

Phleomycin E exerts its cytotoxic effects through a well-defined, albeit complex, mechanism of action on DNA. Its ability to bind DNA, chelate metal ions, and generate reactive oxygen species culminates in the induction of DNA strand breaks, which are potent triggers of the cellular DNA damage response. Understanding the nuances of this mechanism, including the quantitative aspects of DNA cleavage and the intricacies of the cellular response, is crucial for its effective use in research and for the potential development of novel therapeutic strategies. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the field. Further research is warranted to delineate the specific DNA binding affinity of Phleomycin E and to establish a comprehensive profile of its cytotoxicity across a broad range of cancer cell types.

References

- 1. Single-strand and double-strand deoxyribonucleic acid breaks produced by several bleomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Induction of single- and double-strand breaks in linear and superhelical DNA by phleomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mode of Action of Phleomycin E in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phleomycin E, a glycopeptide antibiotic of the bleomycin family, is a potent DNA-damaging agent widely utilized in molecular biology as a selection agent and as a tool to study DNA repair and cell cycle checkpoints. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activity of Phleomycin E in the model organism Saccharomyces cerevisiae and other yeasts. It details the mode of DNA damage, the cellular response to this damage, and the key signaling pathways involved. Furthermore, this guide offers detailed protocols for essential experiments to study the effects of Phleomycin E, along with a summary of available quantitative data and visualizations of the critical cellular processes.

Core Mechanism of Action: DNA Intercalation and Oxidative Cleavage

Phleomycin E exerts its cytotoxic effects primarily through direct interaction with DNA. The molecule binds to DNA and intercalates between the base pairs, disrupting the normal helical structure of the DNA.[1][2] This binding is a crucial first step in its mechanism of action.

The DNA cleavage activity of Phleomycin E is dependent on the presence of metal ions, typically copper in its commercially available form, and molecular oxygen.[3] Inside the cell, the copper ion is reduced, activating the phleomycin molecule. This activated form then catalyzes the production of reactive oxygen species (ROS), which in turn attack the deoxyribose backbone of the DNA, leading to both single-strand and double-strand breaks (DSBs).[3] DSBs are the most severe form of DNA damage and are the primary cause of Phleomycin E-induced cell death.

Quantitative Data on Phleomycin E Activity in Yeast

| Yeast Species | Application | Effective Concentration (µg/mL) | Reference |

| Saccharomyces cerevisiae | Selection of resistant transformants | 10 - 20 | [4] |

| Saccharomyces cerevisiae | Induction of DNA damage for experimental studies | 10 - 100 | [5][6] |

| Schizosaccharomyces pombe | Induction of G2 cell cycle arrest | 10 | [1] |

| Schizosaccharomyces pombe | Selection of resistant transformants | 10 - 100 | [4] |

It is important to note that the optimal concentration of Phleomycin E can be influenced by several factors, including the specific yeast strain, the composition of the growth medium (pH and salt concentration), and the desired experimental outcome.[4] For selection purposes, it is recommended to perform a kill curve to determine the minimum concentration required to effectively kill non-resistant cells.

Cellular Response to Phleomycin E-Induced DNA Damage

The introduction of DSBs by Phleomycin E triggers a sophisticated and highly regulated cellular response in yeast, primarily orchestrated by the DNA Damage Response (DDR) pathway. This response aims to halt cell cycle progression to allow time for DNA repair and, if the damage is too severe, to induce cell death.

Cell Cycle Arrest

Upon sensing DNA damage, yeast cells activate cell cycle checkpoints to arrest division. In the fission yeast Schizosaccharomyces pombe, Phleomycin E treatment leads to a robust arrest in the G2 phase of the cell cycle.[1] This G2/M checkpoint prevents cells with damaged DNA from entering mitosis, which could lead to catastrophic genomic instability. In the budding yeast Saccharomyces cerevisiae, the DNA damage checkpoint also predominantly causes a G2/M arrest.[7]

DNA Repair Pathways

Yeast possesses several pathways to repair DSBs. The two major pathways are:

-

Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair the break. Key proteins in this pathway include the MRX (Mre11-Rad50-Xrs2) complex and Rad52.

-

Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken ends of the DNA without the need for a template. It is more error-prone than HR and can lead to insertions or deletions at the break site.

The choice between these pathways is influenced by the cell cycle phase and the nature of the DNA break.

Key Signaling Pathways in the DNA Damage Response to Phleomycin E

The cellular response to Phleomycin E-induced DSBs is mediated by a complex signaling cascade. In yeast, the master regulators of the DDR are the PI3K-like kinases, Mec1 (ATR in mammals) and Tel1 (ATM in mammals).[2][8][9]

Activation of Mec1 and Tel1

Tel1 is primarily activated by unprocessed DSBs, while Mec1 is recruited to regions of single-stranded DNA (ssDNA) that are generated during the processing of DSBs.[8][9] The MRX complex plays a crucial role in recognizing the DSBs and recruiting and activating Tel1.[10]

Downstream Signaling Cascade

Once activated, Mec1 and Tel1 phosphorylate a cascade of downstream targets to initiate the checkpoint response. A key mediator in this pathway is the adaptor protein Rad9 (53BP1 in mammals).[10][11] Mec1 and Tel1 phosphorylate Rad9, which then facilitates the recruitment and activation of the effector kinase Rad53 (Chk2 in mammals).[10][12] Activated Rad53, along with another checkpoint kinase, Chk1, then phosphorylates numerous downstream targets to enforce the G2/M cell cycle arrest and promote DNA repair.[7][11][13]

Signaling Pathway of Phleomycin E Induced DNA Damage Response in Yeast

A simplified diagram of the DNA damage response pathway activated by Phleomycin E in yeast.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of Phleomycin E in yeast.

Yeast Cell Viability Assay

This protocol determines the percentage of viable cells in a yeast culture after treatment with Phleomycin E.

Materials:

-

Yeast culture

-

Phleomycin E stock solution

-

YPD (Yeast Extract Peptone Dextrose) medium

-

Sterile water or PBS (Phosphate Buffered Saline)

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Grow a yeast culture to the mid-logarithmic phase (OD600 ≈ 0.5-0.8) in YPD medium.

-

Treat the yeast culture with the desired concentrations of Phleomycin E. Include an untreated control.

-

Incubate the cultures for a specific period (e.g., 2-4 hours) at 30°C with shaking.

-

After incubation, take an aliquot of each culture and dilute it with sterile water or PBS to an appropriate cell density for counting.

-

Mix a small volume of the diluted cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

-

Incubate the mixture at room temperature for 2-5 minutes.

-

Load the stained cell suspension into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100

Experimental Workflow for Yeast Cell Viability Assay

A flowchart outlining the key steps in a yeast cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in a yeast population following Phleomycin E treatment.

Materials:

-

Yeast culture

-

Phleomycin E stock solution

-

70% Ethanol (ice-cold)

-

50 mM Sodium Citrate buffer (pH 7.2)

-

RNase A (10 mg/mL)

-

Propidium Iodide (PI) or SYTOX Green staining solution

-

Flow cytometer

Procedure:

-

Grow a yeast culture to the mid-logarithmic phase.

-

Treat the culture with Phleomycin E and include an untreated control.

-

Incubate for the desired time.

-

Harvest approximately 1x10^7 cells by centrifugation.

-

Wash the cells once with sterile water.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at 4°C for at least 1 hour (or overnight).

-

Centrifuge the fixed cells and wash twice with 50 mM Sodium Citrate buffer.

-

Resuspend the cells in 500 µL of 50 mM Sodium Citrate buffer containing 0.1 mg/mL RNase A.

-

Incubate at 37°C for 1-2 hours to degrade RNA.

-

Add 500 µL of 50 mM Sodium Citrate buffer containing 2 µM PI or SYTOX Green.

-

Incubate in the dark at room temperature for at least 30 minutes.

-

Analyze the stained cells by flow cytometry, measuring the fluorescence intensity to determine the DNA content and cell cycle distribution (G1, S, and G2/M phases).[14][15][16]

Analysis of DNA Double-Strand Breaks by Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a technique used to separate large DNA molecules, such as intact yeast chromosomes, and to visualize the fragmentation caused by DSBs.[17][18][19][20]

Materials:

-

Yeast culture

-

Phleomycin E stock solution

-

Spheroplasting buffer (e.g., containing zymolyase)

-

Lysis buffer (containing proteinase K and detergents)

-

Low-melting-point agarose

-

PFGE apparatus and running buffer (e.g., 0.5x TBE)

-

DNA staining solution (e.g., ethidium bromide or SYBR Gold)

Procedure:

-

Grow and treat yeast cells with Phleomycin E as described previously.

-

Harvest the cells and embed them in low-melting-point agarose plugs to protect the chromosomal DNA from mechanical shearing.

-

Treat the agarose plugs with spheroplasting buffer to remove the yeast cell wall.

-

Lyse the spheroplasts within the plugs using a lysis buffer to release the chromosomal DNA.

-

Wash the plugs extensively to remove cellular debris.

-

Insert the agarose plugs into the wells of a pulsed-field gel.

-

Run the gel using appropriate PFGE parameters (voltage, switch times, and run duration) to separate the yeast chromosomes.

-

After electrophoresis, stain the gel with a DNA-binding dye.

-

Visualize the DNA under UV light. Intact chromosomes from untreated cells will appear as distinct bands, while DNA from Phleomycin E-treated cells will show a smear of fragmented DNA, indicating the presence of DSBs. The intensity of the chromosome bands will decrease with increasing Phleomycin E concentration.

Logical Relationship of Experimental Analysis

The relationship between Phleomycin E treatment, its cellular effects, and the experimental assays used for their analysis.

Conclusion

Phleomycin E is a powerful tool for studying fundamental cellular processes in yeast. Its well-characterized mode of action, which involves DNA intercalation and the generation of double-strand breaks, triggers a robust DNA damage response that can be readily investigated using a variety of molecular and cellular techniques. This guide provides a foundational understanding of the key mechanisms and experimental approaches for researchers utilizing Phleomycin E in their studies of DNA repair, cell cycle control, and drug development. A thorough understanding of its effects is crucial for the accurate interpretation of experimental results and for harnessing its full potential as a research tool.

References

- 1. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ATM-related Tel1 protein of Saccharomyces cerevisiae controls a checkpoint response following phleomycin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. embopress.org [embopress.org]

- 9. Three Distinct Modes of Mec1/ATR and Tel1/ATM Activation Illustrate Differential Checkpoint Targeting during Budding Yeast Early Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Prolonged cell cycle arrest in response to DNA damage in yeast requires the maintenance of DNA damage signaling and the spindle assembly checkpoint | eLife [elifesciences.org]

- 12. Mechanisms of Checkpoint Kinase Rad53 Inactivation after a Double-Strand Break in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Saccharomyces cerevisiae RAD53 (CHK2) but not CHK1 is required for double-strand break-initiated SCE and DNA damage-associated SCE after exposure to X rays and chemical agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 16. Flow cytometric resolution of yeast is affected by enzymatic treatment and culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monitoring of DNA Replication and DNA Double-Strand Breaks in Saccharomyces cerevisiae by Pulsed-Field Gel Electrophoresis (PFGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of DNA double strand breakage and repair using orthogonal field alternation gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phleomycin E: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phleomycin E is a glycopeptide antibiotic belonging to the bleomycin family, isolated from cultures of Streptomyces verticillus. It is a potent DNA-damaging agent with a broad spectrum of activity against bacteria, fungi, plants, and animal cells. Due to its mechanism of action, which involves the induction of single- and double-strand DNA breaks, Phleomycin E is widely utilized as a selective agent in molecular biology for establishing stable cell lines expressing resistance genes. Furthermore, its cytotoxic properties make it a subject of interest in cancer research as a potential therapeutic agent. This technical guide provides an in-depth overview of Phleomycin E, focusing on its mechanism of action, cellular effects, and the experimental protocols used to investigate its activity.

Mechanism of Action

Phleomycin E exerts its biological activity through direct interaction with DNA. The core mechanism involves the following key steps:

-

Intercalation and Binding: Phleomycin E binds to DNA, with a preference for GC-rich regions. While it is structurally similar to bleomycin, some studies suggest it may not intercalate as strongly due to modifications in its bithiazole moiety.

-

Chelation of Metal Ions: The molecule chelates metal ions, most notably copper (II) in its commercially available form and iron (II) to become active. This metal-ion complex is crucial for its DNA-cleaving activity.

-

Generation of Reactive Oxygen Species (ROS): In the presence of a reducing agent (e.g., dithiothreitol or endogenous cellular reductants) and molecular oxygen, the Phleomycin E-metal ion complex generates superoxide and hydroxyl radicals.

-

DNA Strand Scission: These highly reactive oxygen species attack the deoxyribose backbone of DNA, leading to both single-strand and double-strand breaks. This degradation of DNA disrupts its template function for replication and transcription, ultimately leading to cell death.

Cellular Responses to Phleomycin E-Induced DNA Damage

The extensive DNA damage caused by Phleomycin E triggers a cascade of cellular responses, primarily orchestrated by the DNA Damage Response (DDR) pathways. These pathways are critical for maintaining genomic integrity and cell survival.

DNA Damage Signaling Pathways

Upon induction of double-strand breaks (DSBs) by Phleomycin E, mammalian cells activate two primary signaling cascades:

-

ATM-Chk2 Pathway: Ataxia Telangiectasia Mutated (ATM) kinase is a key sensor of DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2. Activated Chk2, in turn, phosphorylates downstream effectors that mediate cell cycle arrest, DNA repair, or apoptosis.

-

ATR-Chk1 Pathway: Ataxia Telangiectasia and Rad3-related (ATR) kinase, in conjunction with its interacting protein ATRIP, is primarily activated by single-stranded DNA (ssDNA) regions, which can arise at stalled replication forks resulting from Phleomycin E-induced DNA lesions. ATR then phosphorylates and activates the checkpoint kinase Chk1, which also contributes to cell cycle arrest and DNA repair.

The activation of these pathways leads to several key cellular outcomes:

-

Cell Cycle Arrest: To prevent the propagation of damaged DNA, cells arrest their progression through the cell cycle. Phleomycin E treatment typically induces a robust G2/M phase arrest. This is mediated by the ATM/ATR-dependent phosphorylation and inactivation of cell cycle regulators such as Cdc25 phosphatases, which are required for entry into mitosis.

-

Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This process is characterized by the activation of caspases and can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

DNA Repair: Cells attempt to repair the Phleomycin E-induced DNA breaks through two major pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The choice of repair pathway is influenced by the cell cycle phase.

Quantitative Data

Working Concentrations for Selection

Phleomycin E is commonly used as a selective agent in genetic modification experiments. The optimal concentration varies depending on the cell type and experimental conditions.

| Organism/Cell Type | Typical Working Concentration (µg/mL) |

| Mammalian Cells | 5 - 50 |

| Yeast (S. cerevisiae) | 10 |

| Filamentous Fungi | 25 - 150 |

| Bacteria (E. coli) | 5 |

| Plant Cells | 5 - 25 |

Note: It is recommended to perform a kill curve experiment to determine the optimal concentration for a specific cell line.

Cytotoxicity (IC50 Values)

Specific IC50 values for Phleomycin E are not widely reported in publicly available literature. However, data for the closely related glycopeptide, Bleomycin , can provide a useful reference for its cytotoxic potential in various cancer cell lines. The following table summarizes IC50 values for Bleomycin from the Genomics of Drug Sensitivity in Cancer Project.

| Cell Line | Cancer Type | IC50 (µM) for Bleomycin |

| A549 | Lung Carcinoma | ~10 - 20 |

| HeLa | Cervical Carcinoma | ~5 - 15 |

| MCF7 | Breast Adenocarcinoma | ~15 - 30 |

| HCT116 | Colon Carcinoma | ~20 - 40 |

Disclaimer: These values are for Bleomycin and should be considered as an approximation for Phleomycin E. Experimental determination of IC50 for Phleomycin E is recommended for specific research applications.

Experimental Protocols

In Vitro DNA Cleavage Assay

This assay assesses the ability of Phleomycin E to directly induce strand breaks in purified DNA.

Materials:

-

Phleomycin E

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂]

-

Dithiothreitol (DTT)

-

Nuclease-free water

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare a reaction mixture containing the plasmid DNA (final concentration ~10-20 ng/µL) in the reaction buffer.

-

Add Phleomycin E to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

-

To initiate the cleavage reaction, add ferrous ammonium sulfate (final concentration ~10-50 µM) and DTT (final concentration ~1-5 mM).

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate the iron ions).

-

Add DNA loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel prepared with TAE buffer and containing ethidium bromide.

-

Run the gel electrophoresis at a constant voltage until the DNA forms are well-separated.

-

Visualize the DNA bands under UV light and capture an image.

-

Analysis: The conversion of supercoiled plasmid DNA (form I) to nicked, open-circular DNA (form II) indicates single-strand breaks, while the appearance of linear DNA (form III) indicates double-strand breaks. Quantify the intensity of each band to determine the extent of DNA cleavage at different Phleomycin E concentrations.

Cell Viability/Cytotoxicity Assay (MTT or similar)

This assay determines the dose-dependent effect of Phleomycin E on cell viability.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Phleomycin E

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Phleomycin E in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Phleomycin E. Include untreated control wells.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of Phleomycin E concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Phleomycin E treatment.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Phleomycin E

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with Phleomycin E at the desired concentrations for a specific time. Include an untreated control.

-

Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Phleomycin E.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle after Phleomycin E treatment.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Phleomycin E

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with Phleomycin E as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Analysis: Generate a DNA content histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine the effect of Phleomycin E on cell cycle progression.

Visualization of Pathways and Workflows

Caption: Mechanism of Phleomycin E-induced DNA damage.

Caption: DNA damage response pathways activated by Phleomycin E.

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

Phleomycin E is a valuable tool in molecular biology and a compound of interest in cancer research due to its potent DNA-damaging capabilities. Understanding its mechanism of action and the cellular responses it elicits is crucial for its effective application. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of Phleomycin E on cellular processes. Further research into the specific signaling pathways and the development of resistance mechanisms will continue to enhance our understanding and potential therapeutic applications of this glycopeptide antibiotic.

how does Phleomycin E cause DNA strand breaks

An In-depth Technical Guide on the Core Mechanism of Phleomycin E-Induced DNA Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of compounds renowned for their potent antitumor activity. The cytotoxic effects of Phleomycin E are primarily attributed to its ability to induce single- and double-strand breaks in DNA. This guide provides a comprehensive technical overview of the core mechanism by which Phleomycin E mediates DNA cleavage, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The DNA-damaging activity of Phleomycin E is not intrinsic to the molecule itself but is contingent upon a series of coordinated molecular interactions. The process is initiated by the formation of a complex between Phleomycin E and a transition metal ion, typically copper (Cu²⁺) or iron (Fe²⁺).[1][2] This metallated Phleomycin complex is the precursor to the active DNA-cleaving agent.

The activation of the Phleomycin-metal complex is a redox-dependent process that requires molecular oxygen and a one-electron reductant, such as dithiothreitol (DTT), glutathione, or ascorbic acid.[1][2] In the presence of these cofactors, the complex catalyzes the reduction of molecular oxygen to generate reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH).[1] These highly reactive species are the ultimate effectors of DNA strand scission.

Phleomycin E binds to DNA, with its bithiazole tail intercalating into the minor groove of the double helix.[3] This binding localizes the ROS-generating complex in close proximity to the DNA backbone, facilitating the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar. This event initiates a cascade of reactions that ultimately leads to the cleavage of the phosphodiester bond, resulting in both single- and double-strand breaks.[4]

Signaling Pathway and Logical Relationships

The sequence of events leading to Phleomycin E-induced DNA strand breaks can be visualized as a multi-step pathway. The following diagram, generated using Graphviz, illustrates this process.

Figure 1: Signaling pathway of Phleomycin E-induced DNA strand breaks.

Quantitative Data on DNA Cleavage

The efficiency of Phleomycin E and its analogs in inducing DNA strand breaks is concentration-dependent and influenced by the presence of cofactors. The following tables summarize key quantitative data from published studies.

| Compound | Metal Ion | Reductant | DNA Substrate | Effective Concentration | Observation | Reference |

| Bleomycin | Fe²⁺ (100 nM) | - | Viral Minichromosome | ≥ 10 nM | Dose-dependent DNA strand scission. | [5] |

| Phleomycin | Fe²⁺ | - | Extracellular S. cerevisiae DNA | ≥ 1.7 x 10⁻⁴ M | Detectable DNA degradation. | [6] |

| Phleomycin | Intracellular | - | Intracellular S. cerevisiae DNA | 0.13 - 3.3 x 10⁻⁶ M | Significant DNA fragmentation. | [6] |

Table 1: Concentration-dependent DNA cleavage by Phleomycin and Bleomycin.

| Compound | Metal Ion | DNA Substrate | EC₅₀ (Plasmid Relaxation) | Reference |

| ZBM | Fe²⁺ | pBluescript II SK(+) | 0.1 µM | [1] |

| BLM A₂ | Fe²⁺ | pBluescript II SK(+) | 0.2 µM | [1] |

| 6'-hydroxy-ZBM | Fe²⁺ | pBluescript II SK(+) | 0.2 µM | [1] |

| BLM Z | Fe²⁺ | pBluescript II SK(+) | 0.2 µM | [1] |

Table 2: EC₅₀ values for DNA cleavage by Bleomycin (BLM) and Zorbamycin (ZBM) analogs.

Experimental Protocols

In Vitro DNA Cleavage Assay

This protocol is adapted from methodologies used to assess the DNA cleavage activity of bleomycin analogs using supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBluescript II SK(+))

-

Phleomycin E

-

Fe(NH₄)₂(SO₄)₂ solution (freshly prepared)

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Agarose

-

Ethidium Bromide or other DNA stain

-

Gel Loading Buffer

-

Deionized water

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (final concentration ~5-10 nM), and varying concentrations of Phleomycin E.

-

Initiate the reaction by adding freshly prepared Fe²⁺ solution (final concentration ~10 µM) and DTT (final concentration ~1 mM).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a chelating agent (e.g., EDTA) or by adding gel loading buffer and immediately placing on ice.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to relaxed circular (Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes fluorescent probes to detect ROS generation in cells treated with Phleomycin E.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Phleomycin E

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS

-

Dihydroethidium (DHE) for superoxide

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with the fluorescent probe (e.g., 10 µM H₂DCFDA in PBS) and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Treat the cells with varying concentrations of Phleomycin E in the cell culture medium.

-

At desired time points, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of Phleomycin E by measuring the metabolic activity of treated cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Phleomycin E

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Phleomycin E and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of Phleomycin E.

Figure 2: A typical experimental workflow for studying Phleomycin E.

Conclusion

Phleomycin E exerts its cytotoxic effects through a sophisticated mechanism involving metal chelation, redox cycling, and the generation of reactive oxygen species, culminating in DNA strand breaks. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of Phleomycin-based therapeutics and for fundamental research in DNA damage and repair. This guide provides a foundational resource for professionals engaged in these fields.

References

- 1. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phleomycin complex - Coordination mode and in vitro cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavage of cellular and extracellular Saccharomyces cerevisiae DNA by bleomycin and phleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

the role of the Sh ble gene in Phleomycin E resistance

An In-depth Technical Guide to the Role of the Sh ble Gene in Phleomycin E Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sh ble gene, originating from the bacterium Streptoalloteichus hindustanus, encodes a protein that confers resistance to the phleomycin family of antibiotics, including Phleomycin E and Zeocin™.[1][2] These antibiotics are potent DNA-damaging agents used in both cancer therapy and as selection agents in molecular biology. The Sh ble protein provides a robust resistance mechanism by directly binding to and sequestering the antibiotic, thereby preventing it from inflicting cytotoxic DNA damage.[2][3] This guide provides a comprehensive technical overview of the Sh ble gene's role in Phleomycin E resistance, detailing the molecular mechanisms, quantitative resistance levels, key experimental protocols, and relevant biological pathways.

Introduction to Phleomycin E and the Sh ble Gene

Phleomycin E is a glycopeptide antibiotic that belongs to the bleomycin family.[4] Its cytotoxic effect is mediated by its ability to bind to and intercalate with DNA.[4][5] In the presence of a metal cofactor, typically iron (II), and molecular oxygen, phleomycin generates reactive oxygen species that lead to single- and double-strand breaks in the DNA backbone, ultimately triggering cell death.[6][7]

The Sh ble gene encodes a small, approximately 14 kDa protein, often referred to as the Bleomycin Resistance Protein (BRP).[2][4] This protein provides a highly effective defense mechanism against phleomycin and its analogues. Due to its efficacy, the Sh ble gene has been widely adopted as a dominant selectable marker in a variety of organisms, including bacteria, yeast, fungi, plants, and mammalian cells, for the selection of genetically modified cells.[4][8][9][10][11][12]

Mechanism of Action and Resistance

Phleomycin E's Cytotoxic Action

The mechanism of DNA damage by Phleomycin E is a multi-step process:

-

Intercalation: Phleomycin E binds to DNA, with a preference for GC-rich regions.

-

Metal Chelation: The antibiotic chelates a metal ion, most commonly Fe(II).

-

Redox Cycling: In the presence of a reducing agent and molecular oxygen, the Fe(II)-phleomycin complex undergoes redox cycling.

-

Reactive Oxygen Species (ROS) Generation: This cycling produces superoxide and hydroxyl radicals.

-

DNA Cleavage: The highly reactive radicals attack the deoxyribose backbone of DNA, leading to strand scission.

The Sh ble Protein's Resistance Mechanism

The resistance conferred by the Sh ble gene is based on a direct protein-drug interaction. The Sh ble protein functions as a "sponge," sequestering phleomycin molecules. It binds to Phleomycin E in a stoichiometric one-to-one ratio, forming a stable complex.[2][3] This binding prevents the antibiotic from interacting with and cleaving the cellular DNA, thus neutralizing its cytotoxic effect.[1][3]

Quantitative Data: Phleomycin E Resistance Levels

The expression of the Sh ble gene confers a high level of resistance to Phleomycin E. The following table summarizes the typical working concentrations of phleomycin (or its analogue, Zeocin™) used for the selection of Sh ble-expressing cells in various systems. These concentrations are significantly higher than those required to kill non-resistant cells, providing a quantitative measure of the resistance conferred.

| Organism/Cell Type | Selection Agent | Typical Working Concentration |

| E. coli | Phleomycin | 5 µg/mL[4][8] |

| Zeocin™ | 25-50 µg/mL[2][5][10] | |

| Saccharomyces cerevisiae (Yeast) | Phleomycin | 10 µg/mL[4] |

| Zeocin™ | 50-300 µg/mL[2][5][10] | |

| Mammalian Cells | Phleomycin | 5-50 µg/mL[4][8] |

| Zeocin™ | 50-1000 µg/mL[2][5][10] |

Note: The optimal concentration for selection can vary depending on the specific cell line, medium composition, and experimental conditions. It is always recommended to perform a kill curve to determine the minimum effective concentration for your specific host cells.

Key Experimental Protocols

Protocol for Selection of Phleomycin-Resistant Mammalian Cells

This protocol outlines the general steps for selecting mammalian cells that have been successfully transfected with a plasmid containing the Sh ble gene.

-

Cell Seeding: Plate the transfected cells at a low density (e.g., 10-25% confluency) to allow for the formation of distinct colonies.

-

Recovery Period: Culture the cells in non-selective medium for 24-48 hours to allow for the expression of the Sh ble gene.

-

Initiation of Selection: Replace the medium with a fresh medium containing the predetermined optimal concentration of Phleomycin E.

-

Maintenance of Selection: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.

-

Colony Isolation: After 2-3 weeks, visible resistant colonies should appear. These can be isolated using cloning cylinders or by manual picking.

-

Expansion of Clones: Expand the isolated colonies in selective medium to establish stable, phleomycin-resistant cell lines.

Protocol for In Vitro DNA Cleavage Assay

This assay can be used to demonstrate the DNA-damaging activity of Phleomycin E and its inhibition by the Sh ble protein.

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might include:

-

Plasmid DNA (e.g., 1 µg)

-

Phleomycin E (at a concentration known to cause cleavage)

-

Fe(II) source (e.g., freshly prepared ferrous ammonium sulfate)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

For the inhibition assay, pre-incubate Phleomycin E with purified Sh ble protein before adding it to the reaction.

-

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.

-

Analysis by Gel Electrophoresis: Analyze the DNA samples on an agarose gel. DNA cleavage will be indicated by a shift from the supercoiled plasmid form to relaxed circular and linear forms. The inhibition of cleavage will be observed in the reaction containing the Sh ble protein.

Protocol for Sh ble Protein Purification (General Outline)

This protocol provides a general workflow for the purification of a recombinant, tagged Sh ble protein expressed in E. coli.

-

Expression: Induce the expression of the tagged Sh ble protein in a suitable E. coli strain.

-

Cell Lysis: Harvest the bacterial cells and lyse them using sonication or enzymatic methods in a lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column that binds to the tag on the recombinant protein (e.g., Ni-NTA resin for a His-tagged protein).

-

Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the purified Sh ble protein from the column using an elution buffer containing a competing ligand (e.g., imidazole for His-tagged proteins).

-

Buffer Exchange/Dialysis: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Visualizations: Pathways and Workflows

Mechanism of Phleomycin E Action and Sh ble Resistance

References

- 1. academic.oup.com [academic.oup.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Bleomycin resistance conferred by a drug-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 101.200.202.226 [101.200.202.226]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Phleomycin resistance encoded by the ble gene from transposon Tn 5 as a dominant selectable marker in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phleomycin's Impact on the Eukaryotic Cell Cycle: A Technical Guide

Executive Summary: Phleomycin, a glycopeptide antibiotic belonging to the bleomycin family, is a potent DNA-damaging agent widely utilized in molecular biology and cancer research. Its primary mechanism of action involves the induction of single- and double-strand DNA breaks, which subsequently triggers a robust cellular response culminating in cell cycle arrest, predominantly at the G2/M transition. This guide provides an in-depth analysis of the molecular mechanisms underlying phleomycin-induced cell cycle arrest, details the key signaling pathways involved, summarizes quantitative data from various studies, and outlines the experimental protocols used to investigate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

A note on Phleomycin E: Specific data for the "E" variant of phleomycin is limited in publicly available literature. This guide, therefore, focuses on the well-documented effects of "phleomycin" as a general class and its closely related analogue, bleomycin. The fundamental mechanisms are highly conserved across the bleomycin/phleomycin family.

Mechanism of Action: DNA Damage Induction

Phleomycin exerts its cytotoxic effects by binding to and intercalating with DNA.[1] This binding alone is not sufficient to cause DNA damage. In the presence of a metal ion, typically copper or iron, and a reducing agent, phleomycin catalyzes the formation of reactive oxygen species (ROS).[2] These ROS, in turn, attack the phosphodiester backbone of DNA, leading to both single-strand and double-strand breaks (DSBs).[2] The generation of DSBs is the critical event that initiates the cellular signaling cascade leading to cell cycle arrest. The cytotoxicity of phleomycin is significantly higher within the cellular environment compared to its effect on purified DNA, suggesting that cellular metabolism and the presence of endogenous reducing agents and metal ions are crucial for its activity.[3][4]

Induction of Cell Cycle Arrest

The integrity of the genome is paramount for cell viability. Eukaryotic cells have evolved sophisticated surveillance mechanisms, known as cell cycle checkpoints, to halt cell cycle progression in the presence of DNA damage, allowing time for repair. Phleomycin-induced DSBs are a potent activator of these checkpoints.

The most consistently observed effect of phleomycin on the eukaryotic cell cycle is a robust arrest in the G2 phase.[5][6] This G2/M checkpoint prevents cells with damaged DNA from entering mitosis, which would likely lead to catastrophic chromosomal abnormalities and cell death. In addition to the G2 block, phleomycin can also inhibit entry into the S-phase, activating the G1/S checkpoint.[7][8] The activation of these checkpoints is dose-dependent and can vary between different cell types.

The DNA Damage Response (DDR) Signaling Pathway

The cellular response to phleomycin-induced DSBs is orchestrated by a complex signaling network known as the DNA Damage Response (DDR) pathway. This pathway involves sensors, transducers, and effectors that collectively halt the cell cycle and promote DNA repair.

-

Damage Sensing and Transducer Activation: DSBs are primarily recognized by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DDR.

-

Signal Transduction: Once activated, ATM phosphorylates a multitude of downstream targets. A key substrate is the checkpoint kinase 2 (Chk2). In yeast, the functional homolog of Chk2 is Rad53, which is hyperphosphorylated in response to phleomycin treatment.[9]

-

Effector Activation and Cell Cycle Arrest:

-

Activated Chk2 phosphorylates and inactivates the Cdc25 family of phosphatases. Cdc25 is responsible for removing inhibitory phosphates from cyclin-dependent kinase 1 (Cdk1, also known as Cdc2), the master regulator of mitotic entry.

-

Inactivation of Cdc25 leads to the accumulation of phosphorylated, inactive Cdk1/Cyclin B complexes, thereby preventing the G2 to M transition.

-

ATM also phosphorylates and stabilizes the tumor suppressor protein p53. P53, in turn, acts as a transcription factor, upregulating the expression of several genes, most notably the Cdk inhibitor p21.[7]

-

p21 can directly bind to and inhibit Cdk1/Cyclin B and other Cdk complexes, reinforcing the G2 arrest and contributing to the G1 checkpoint.[7]

-

The following diagram illustrates the core signaling cascade initiated by phleomycin-induced DNA damage.

Quantitative Data Summary

The effective concentration of phleomycin varies depending on the organism and cell type. The following table summarizes concentrations and treatment times reported in the literature.

| Organism/Cell Type | Phleomycin Concentration | Treatment Duration | Observed Effect | Reference |

| Saccharomyces cerevisiae (Yeast) | 10 µg/mL | 1 hour | Rad53 hyperphosphorylation | [9] |

| Saccharomyces cerevisiae (Yeast) | 10 µg/mL | N/A | Selection of resistant colonies | [1] |

| Saccharomyces cerevisiae (Yeast) | 100 µg/mL | 2 hours | Elg1 recruitment to chromatin | [10] |

| Filamentous Fungi | 25 - 150 µg/mL | N/A | Selection of resistant colonies | [1] |

| Mammalian Cell Lines | 5 - 50 µg/mL | N/A | Selection of resistant colonies | [1] |

| Schizophyllum commune (Fungus) | 1 - 25 µg/mL | Overnight | Increased transformation efficiency | [2] |

| HeLa Cells | 2 - 10 µg/mL | 90 min - 4 hours | Inhibition of DNA synthesis | [2] |

Key Experimental Protocols

Investigating the effects of phleomycin on the cell cycle typically involves cell culture, drug treatment, and subsequent analysis of cell cycle distribution and protein signaling.

The diagram below outlines a typical workflow for studying phleomycin's impact on the cell cycle.

-

Cell Seeding: Plate eukaryotic cells (e.g., HeLa, Jurkat, or normal human fibroblasts) in appropriate culture vessels and media. Allow cells to adhere and enter the exponential growth phase (typically 24 hours).

-

Drug Preparation: Prepare a stock solution of phleomycin in sterile water or buffer (e.g., HEPES) at a high concentration (e.g., 10-20 mg/mL).[1] Phleomycin solutions are typically blue.

-

Treatment: Dilute the phleomycin stock solution in fresh culture medium to the desired final concentration (e.g., 5-50 µg/mL for mammalian cells).[1] Replace the existing medium with the phleomycin-containing medium. Culture the cells for the desired duration (e.g., 1 to 24 hours). An untreated control group should be maintained in parallel.

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Harvesting: Collect both adherent and floating cells to account for any detached, apoptotic cells. Centrifuge the cell suspension and wash with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating dye, such as Propidium Iodide (PI) or DAPI, and RNase A (to prevent staining of double-stranded RNA).[11]

-

Analysis: Incubate for 30-40 minutes at 37°C in the dark.[11] Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase population situated between these two peaks.[11][12]

This technique is used to detect the activation of key DDR proteins, often identified by their phosphorylation status.

-

Protein Extraction: After phleomycin treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, or anti-p21).

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the abundance of the target protein. A loading control (e.g., β-actin or GAPDH) should always be used to ensure equal protein loading.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cleavage of cellular and extracellular Saccharomyces cerevisiae DNA by bleomycin and phleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Cleavage of cellular and extracellular Saccharomyces cerevisiae DNA by bleomycin and phleomycin. | Semantic Scholar [semanticscholar.org]

- 5. Bleomycin--mode of action with particular reference to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. revvity.com [revvity.com]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]

An In-depth Technical Guide to Phleomycin E Selection: Core Principles and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Phleomycin E as a selective agent in molecular biology and genetic engineering. Below, we delve into its mechanism of action, the basis of resistance, and detailed protocols for its effective use in various model systems.

Core Principles of Phleomycin E Action and Resistance

Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of compounds. Its cytotoxicity stems from its ability to bind to and intercalate with DNA, leading to single- and double-strand breaks.[1] This process is dependent on the presence of a metal ion, typically copper in its commercial form, and is activated within the cell through reduction, which then allows the molecule to generate reactive oxygen species that damage the DNA backbone.[2] This DNA damage ultimately triggers cell cycle arrest and apoptosis.[3][4]

Resistance to Phleomycin E is conferred by the product of the Sh ble gene from Streptoalloteichus hindustanus.[1] This gene encodes a 13.6 kDa protein that acts as a Phleomycin-binding protein.[5] By binding to Phleomycin E in a stoichiometric manner, the Sh ble protein prevents the antibiotic from intercalating with DNA, thus neutralizing its cytotoxic effects.

Quantitative Data: Recommended Selection Concentrations

Effective selection with Phleomycin E requires determining the optimal concentration that eliminates non-resistant cells while allowing resistant cells to proliferate. This concentration is highly dependent on the cell type, growth conditions, and specific experimental goals. The following tables provide recommended starting concentration ranges for various organisms.

Table 1: Recommended Phleomycin E Concentrations for Microbial Selection

| Organism | Strain Example(s) | Recommended Concentration (µg/mL) | Key Considerations |

| Escherichia coli | DH5α, HB101, MC1061 | 5 | Use low salt LB medium (5 g/L NaCl) at pH 7.5 for optimal activity.[6][3] |

| Saccharomyces cerevisiae | S288C-derived strains | 10 - 50 | Sensitivity can be strain-dependent. A post-transformation recovery period in non-selective medium is crucial for optimal transformation efficiency.[7][8] |

| Filamentous Fungi | Aspergillus nidulans, Neurospora crassa | 25 - 150 | Phleomycin is often preferred over Zeocin for these organisms due to higher sensitivity.[1] |

Table 2: Recommended Phleomycin E Concentrations for Eukaryotic Cell Line Selection

| Cell Type | Cell Line Example(s) | Recommended Concentration (µg/mL) | Key Considerations |

| Mammalian Cells | General | 5 - 50 | A kill curve is essential to determine the optimal concentration for each specific cell line.[1][3] |

| CHO | CHO Lec 3.2.8.1 | 5 - 25 (Zeocin, a Phleomycin D1 formulation) | Resistance to bleomycin/phleomycin has been established in CHO cells using the Sh ble gene.[5][9] |

| HEK293 | HEK293 | 50 - 1000 (Zeocin) | The choice of selectable marker can significantly impact recombinant protein expression levels in HEK293 cells.[10][11] |

| Plant Cells | Nicotiana tabacum | 5 - 25 | The Sh ble gene is an effective selectable marker for plant cell transformation.[3] |

Experimental Protocols

Determining Optimal Phleomycin E Concentration: The Kill Curve

A critical first step in establishing a stable cell line is to determine the minimum concentration of Phleomycin E that effectively kills the parental (non-transfected) cell line. This is achieved by generating a kill curve.

Methodology:

-

Cell Plating: Seed the parental cell line into a multi-well plate (e.g., 24-well or 96-well) at a density that allows for approximately 30-50% confluency on the following day.[12]

-

Antibiotic Addition: The next day, replace the growth medium with fresh medium containing a range of Phleomycin E concentrations. It is advisable to test a broad range, for example, 0, 5, 10, 25, 50, 100, 200, and 400 µg/mL. Include a no-antibiotic control.

-

Incubation and Observation: Incubate the cells under their normal growth conditions.

-

Medium Replacement: Replace the selective medium every 3-4 days.[12]

-

Monitoring Cell Viability: Observe the cells daily under a microscope for signs of cell death. The selection process can take from one to two weeks.[12]

-

Determining the Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within the desired timeframe (typically 7-14 days).[13]

Generation of Stable Mammalian Cell Lines

Once the optimal Phleomycin E concentration is determined, you can proceed with selecting stably transfected cells.

Methodology:

-

Transfection: Transfect the target cell line with a plasmid containing the Sh ble resistance gene and your gene of interest.

-

Recovery Period: Allow the cells to recover in non-selective medium for 24-48 hours post-transfection. This allows for the expression of the resistance protein to begin.

-

Initiation of Selection: After the recovery period, passage the cells into fresh medium containing the pre-determined optimal concentration of Phleomycin E.

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.

-

Isolation of Resistant Colonies: Over a period of 1 to 3 weeks, resistant colonies (foci) should become visible.[3]

-

Expansion of Clones: Isolate individual colonies using cloning cylinders or by manual picking and expand them in separate culture vessels containing selective medium.

-

Verification of Integration and Expression: Once clonal populations are established, verify the integration of the transgene and the expression of your gene of interest using techniques such as PCR, Western blotting, or functional assays.

Selection in E. coli

Methodology:

-

Transformation: Transform competent E. coli (e.g., DH5α) with a plasmid carrying the Sh ble gene.

-

Plating: Plate the transformed bacteria on Low Salt Luria-Bertani (LB) agar plates (5 g/L NaCl, pH 7.5) supplemented with 5 µg/mL Phleomycin E.[6][3]

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Selection: Only bacteria that have successfully taken up the plasmid will grow and form colonies.

Selection in S. cerevisiae

Methodology:

-

Yeast Transformation: Transform S. cerevisiae using a standard protocol (e.g., lithium acetate method).

-

Phenotypic Expression: After transformation, incubate the yeast cells in a non-selective liquid medium (e.g., YEPD) for 6 hours to overnight to allow for the expression of the Sh ble gene product.[6][8]

-

Plating: Plate the yeast cells on YEPD agar plates (pH 7.0) containing 10 µg/mL Phleomycin E.[6][3]

-

Incubation: Incubate the plates at 30°C for 2-4 days until resistant colonies appear.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in Phleomycin E selection.

Caption: Mechanism of Phleomycin E-induced cytotoxicity.

References

- 1. invivogen.com [invivogen.com]

- 2. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 101.200.202.226 [101.200.202.226]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. genaxxon.com [genaxxon.com]

- 7. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

An In-depth Technical Guide to Phleomycin E Cytotoxicity in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent cytotoxic agent widely utilized in molecular biology as a selection agent and in cancer research for its antitumor properties. Its cytotoxicity in mammalian cells is primarily attributed to its ability to induce DNA strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of phleomycin E cytotoxicity, detailed experimental protocols for its assessment, and a summary of its quantitative effects on various mammalian cell lines.

Mechanism of Action

Phleomycin E exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting cellular DNA. This process can be broken down into the following key steps:

-

DNA Intercalation and Binding: Phleomycin E binds to DNA, intercalating between base pairs. This interaction is a prerequisite for its DNA-cleaving activity.

-